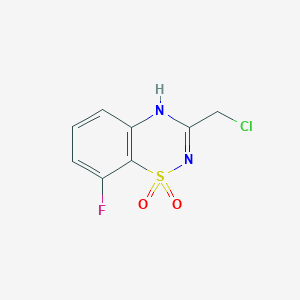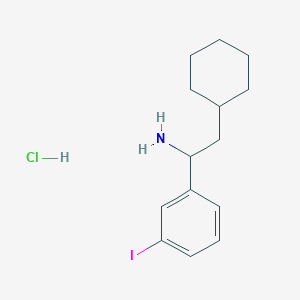
2-Cyclohexyl-1-(3-iodophenyl)ethanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Cyclohexyl-1-(3-iodophenyl)ethanamine;hydrochloride” is a chemical compound with the CAS Number: 2416236-75-2. It is a derivative of amines, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair .
Synthesis Analysis
The synthesis of such compounds typically involves reactions of amines, which can be derived from halogenoalkanes (also known as haloalkanes or alkyl halides) and from nitriles . The reaction happens in two stages. In the first stage, a salt is formed. There is then the possibility of a reversible reaction between this salt and excess ammonia in the mixture . The process can continue to form secondary, tertiary amines and even a quaternary ammonium salt .Molecular Structure Analysis
The molecular structure of “2-Cyclohexyl-1-(3-iodophenyl)ethanamine;hydrochloride” can be represented by the InChI code: 1S/C14H20IN.ClH/c15-13-8-4-7-12 (10-13)14 (16)9-11-5-2-1-3-6-11;/h4,7-8,10-11,14H,1-3,5-6,9,16H2;1H .Physical And Chemical Properties Analysis
The physical form of “2-Cyclohexyl-1-(3-iodophenyl)ethanamine;hydrochloride” is a solid . It has a molecular weight of 365.68 . The compound should be stored at room temperature in a dark place .Wissenschaftliche Forschungsanwendungen
Pharmacological Research
2-Cyclohexyl-1-(3-iodophenyl)ethanamine;hydrochloride is often used in pharmacological studies to investigate its potential as a therapeutic agent. Its unique structure allows researchers to explore its interactions with various biological targets, such as receptors and enzymes, which can lead to the development of new drugs for treating conditions like depression, anxiety, and other neurological disorders .
Neurochemical Studies
This compound is valuable in neurochemical research due to its ability to cross the blood-brain barrier. Researchers use it to study the effects on neurotransmitter systems, particularly those involving serotonin and dopamine. These studies help in understanding the compound’s potential impact on mood regulation and cognitive functions .
Radiolabeling and Imaging
The iodine atom in 2-Cyclohexyl-1-(3-iodophenyl)ethanamine;hydrochloride makes it suitable for radiolabeling. This property is exploited in imaging studies, such as positron emission tomography (PET) scans, to track the distribution and binding of the compound in the brain. This application is crucial for visualizing and understanding the compound’s pharmacokinetics and dynamics .
Chemical Synthesis
In synthetic chemistry, this compound serves as an intermediate for the synthesis of more complex molecules. Its structure allows for various chemical modifications, making it a versatile building block in the development of new chemical entities. Researchers utilize it to create derivatives that can be tested for different biological activities .
Toxicological Assessments
Toxicological studies often employ 2-Cyclohexyl-1-(3-iodophenyl)ethanamine;hydrochloride to evaluate its safety profile. These assessments include determining its cytotoxicity, genotoxicity, and potential side effects on different organ systems. Such studies are essential for ensuring the compound’s safety before it can be considered for clinical use .
Behavioral Research
Behavioral studies use this compound to investigate its effects on animal models. Researchers assess changes in behavior, such as locomotion, anxiety-like behaviors, and social interactions, to understand the compound’s potential therapeutic effects and side effects. These studies provide insights into how the compound might affect human behavior and mental health .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
2-cyclohexyl-1-(3-iodophenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20IN.ClH/c15-13-8-4-7-12(10-13)14(16)9-11-5-2-1-3-6-11;/h4,7-8,10-11,14H,1-3,5-6,9,16H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDMKWMGFHKCOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C2=CC(=CC=C2)I)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexyl-1-(3-iodophenyl)ethanamine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


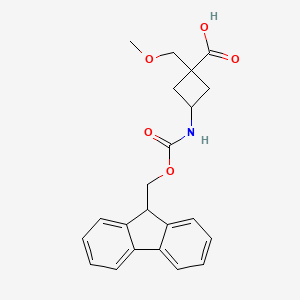
![2-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2702731.png)
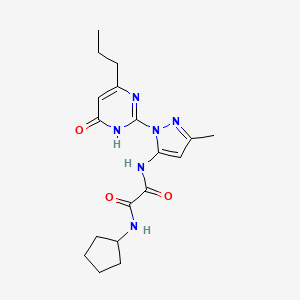
![2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N,N-diethylacetamide](/img/structure/B2702733.png)
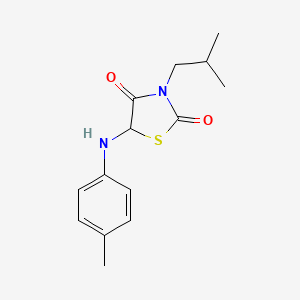
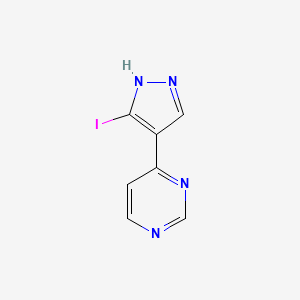
![2-Propan-2-yl-1-[1-(2-propan-2-ylpyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2702740.png)
![2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)butanamide](/img/structure/B2702742.png)

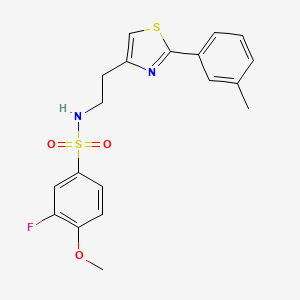
![N'-[2-(1H-1,2,3-Benzotriazol-1-yl)acetyl]-4-bromobenzohydrazide](/img/structure/B2702746.png)
